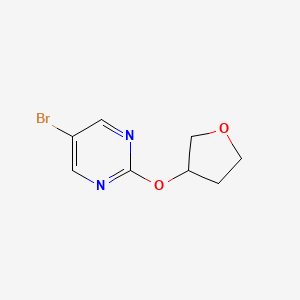
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydrofuran-3-yloxy group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.
準備方法
The synthesis of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-(tetrahydro-furan-3-yloxy)-pyrimidine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.
化学反応の分析
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The tetrahydrofuran-3-yloxy group can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines or tetrahydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce lactones or carboxylic acids.
科学的研究の応用
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of pyrimidine-based compounds and their potential as therapeutic agents.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
For example, in medicinal chemistry, this compound may act as an inhibitor of viral enzymes, preventing the replication of viruses and thereby exhibiting antiviral activity. Similarly, it can interact with cancer cell receptors to induce apoptosis or inhibit cell proliferation, demonstrating anticancer properties.
類似化合物との比較
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-benzene: The benzene ring in this compound provides different electronic properties and reactivity compared to the pyrimidine ring.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-thiazole: The thiazole ring introduces sulfur into the structure, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the bromine atom, tetrahydrofuran-3-yloxy group, and pyrimidine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
5-bromo-2-(oxolan-3-yloxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |
InChIキー |
GOVYYWMIJYWGCD-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=NC=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


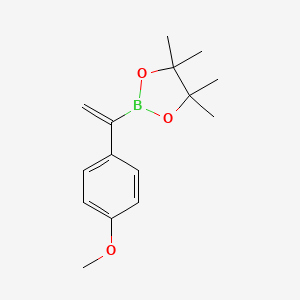
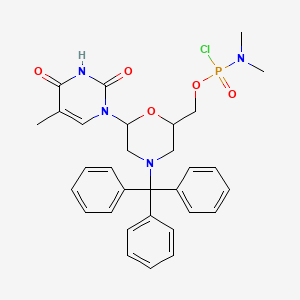
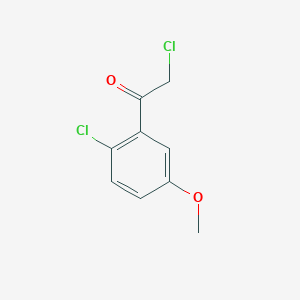

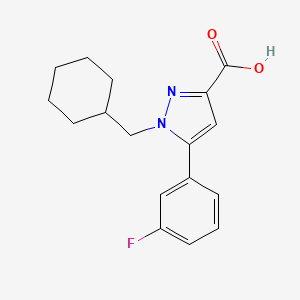
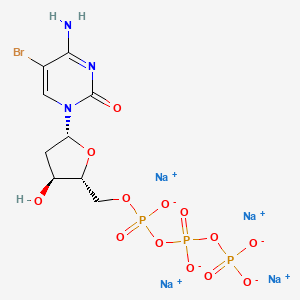
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
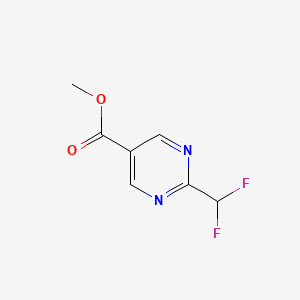
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)


![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

